molecular formula C20H18N4OS B14935383 2-(4-Methoxybenzyl)-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine

2-(4-Methoxybenzyl)-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14935383
M. Wt: 362.4 g/mol
InChI Key: BPYIWIQPTMBAST-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with substituents at specific positions that confer unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzyl)-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate hydrazones with aromatic aldehydes. One common method involves the oxidative cyclization of nitropyrimidinyl hydrazones of aromatic aldehydes under mild base-free conditions, yielding stable 1.5-dihydro-1,2,4-triazolo[1,5-a]pyrimidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using the same principles as laboratory synthesis, with appropriate adjustments for reaction conditions, purification, and yield optimization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzyl)-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole and pyrimidine rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the aromatic rings.

Scientific Research Applications

2-(4-Methoxybenzyl)-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzyl)-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxybenzyl)-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substituents, which confer distinct chemical reactivity and potential biological activity. Its combination of a methoxybenzyl group and a methylsulfanylphenyl group makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H18N4OS

Molecular Weight

362.4 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-7-(4-methylsulfanylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H18N4OS/c1-25-16-7-3-14(4-8-16)13-19-22-20-21-12-11-18(24(20)23-19)15-5-9-17(26-2)10-6-15/h3-12H,13H2,1-2H3

InChI Key

BPYIWIQPTMBAST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)SC

Origin of Product

United States

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